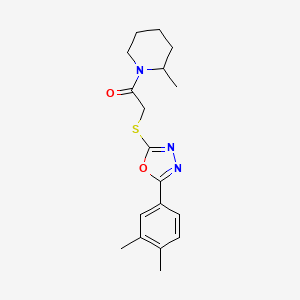

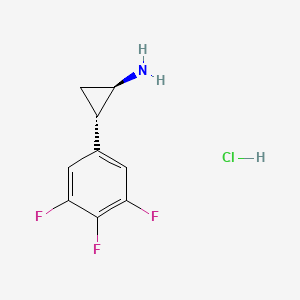

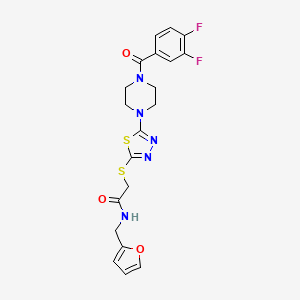

![molecular formula C19H21N5O5S B2492039 Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate CAS No. 851810-91-8](/img/structure/B2492039.png)

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazolo[3,2-b][1,2,4]triazoles and piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities. Compounds within this class have been explored for their potential in various pharmacological applications, including antimicrobial and antifungal activities (Suresh, Lavanya, & Rao, 2016).

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from the formation of the core thiazolo[3,2-b][1,2,4]triazole ring followed by subsequent modifications, including alkylation and acylation, to introduce various functional groups. These reactions often employ conditions such as heating and the use of catalysts to promote efficiency (Gomha, Muhammad, & Edrees, 2017).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives has been characterized using techniques like X-ray crystallography, revealing intricate details of their crystalline forms and molecular conformations. These studies show the influence of substituents on the overall geometry and potential intermolecular interactions (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

Thiazolo[3,2-b][1,2,4]triazole and piperidine derivatives exhibit a range of chemical behaviors, including reactivity towards nucleophiles and electrophiles, depending on the functional groups present. These reactions facilitate the synthesis of a diverse array of compounds with potential biological activity (Abdallah, Salaheldin, & Radwan, 2007).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, of thiazolo[3,2-b][1,2,4]triazole derivatives, are significantly influenced by their molecular structure. These properties are crucial for understanding the compound's stability and suitability for pharmaceutical applications (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of thiazolo[3,2-b][1,2,4]triazole and piperidine derivatives are influenced by the functional groups attached to the core structure. These properties determine the compounds' behavior in chemical reactions and their interactions with biological targets (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Compounds featuring thiazolo[3,2-b][1,2,4]triazole cores, nitrophenyl groups, and piperidine rings have been synthesized for their biological activities. For instance, a study on the synthesis and pharmacological evaluation of novel derivatives revealed significant antimicrobial activity against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016). This demonstrates the relevance of these structural motifs in contributing to the bioactive properties of compounds.

Antimicrobial and Antifungal Properties

Another study focused on the synthesis of 1,2,4-triazole derivatives, including those with piperidine and nitrophenyl substituents, highlighted their antimicrobial activities. These compounds exhibited good to moderate activities against test microorganisms, further emphasizing the utility of such chemical structures in the search for new antimicrobial and antifungal agents (Bektaş et al., 2010).

Enzyme Inhibition

In the realm of enzyme inhibition, compounds with piperidine-4-carboxamide motifs, similar in structure to the query compound, have been identified as inhibitors of soluble epoxide hydrolase, a target of interest for the treatment of various diseases. This highlights the potential of such compounds in medicinal chemistry for the development of new therapeutic agents (Thalji et al., 2013).

Mecanismo De Acción

Target of Action

The compound’s primary targets are likely to be related to the thiazole and triazole moieties present in its structure. Thiazoles are known to interact with a variety of biological targets and have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, 1,2,4-triazole hybrids have been reported to exhibit weak to high cytotoxic activities against tumor cell lines .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole moiety to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , potentially leading to interactions with biological targets.

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the range of biological activities associated with thiazoles and 1,2,4-triazoles. For instance, thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action of the compound could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the formation of certain thiazole derivatives has been reported to occur under heating conditions . Additionally, the compound’s stability and efficacy could be affected by these factors.

Propiedades

IUPAC Name |

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5S/c1-11-20-19-23(21-11)17(25)16(30-19)15(12-3-5-14(6-4-12)24(27)28)22-9-7-13(8-10-22)18(26)29-2/h3-6,13,15,25H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNZLQQOLDTSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

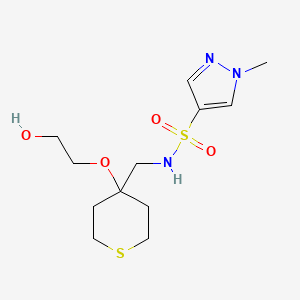

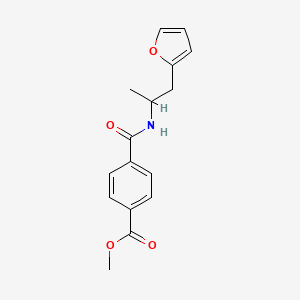

![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)

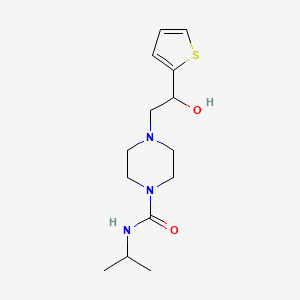

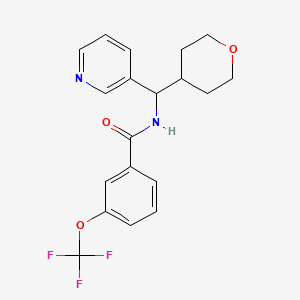

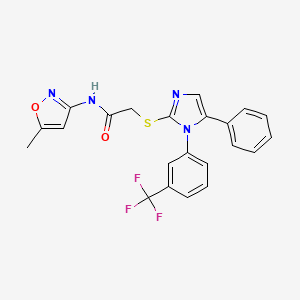

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)

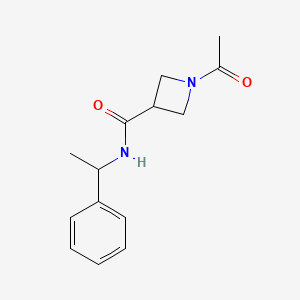

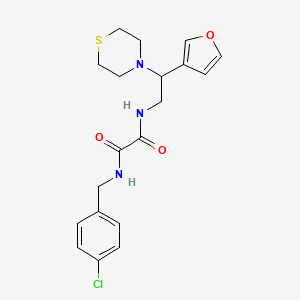

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)